molecular formula C8H5ClF3NO3 B1437579 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 1021043-31-1

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No. B1437579
M. Wt: 255.58 g/mol
InChI Key: GSKUFMZZSWYIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1021043-31-1 . It has a molecular weight of 255.58 and is commonly used in scientific research. Its versatile nature allows for various applications, including drug synthesis and biological studies.


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-6-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

1. Use in Extraction Processes

  • Pyridine carboxylic acids, closely related to the compound , are utilized in the food, pharmaceutical, and biochemical industries. Their extraction can be optimized through various processes, including enzymatic conversion and reactive extraction, enhancing production efficiency (Kumar & Babu, 2009).

2. Insecticidal Activity

  • Certain pyridine derivatives show potential in insecticide development. Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, a relative of the subject compound, are intermediates in creating insecticides for soil pests in crops such as maize and sugar beet (Liu et al., 2006).

3. Synthesis of Herbicides

  • The compound is a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron, demonstrating its significance in agricultural chemical production (Zuo, 2010).

4. Role in Functionalization Processes

  • Variants of chloro(trifluoromethyl)pyridines, similar to the compound of interest, are used in regioexhaustive functionalization, a process vital in organic synthesis. This demonstrates the compound's applicability in creating complex organic molecules (Cottet & Schlosser, 2004).

5. Antibacterial Properties

  • Derivatives of this compound, such as N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, exhibit antibacterial activities, indicating their potential in developing new antimicrobial agents (Reddy & Prasad, 2021).

6. Luminescent Properties

  • A Nd3+-doped organic complex incorporating a pyridine derivative related to the compound showcases significant luminescent properties. Such compounds are essential in developing new materials with unique optical characteristics (Ye et al., 2013).

properties

IUPAC Name

3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKUFMZZSWYIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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